2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID
Overview
Description
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Scientific Research Applications
Synthesis and Potential Applications
- [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid and related compounds have been studied for their potential applications in various fields. Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, exploring their potential as superoxide scavengers and anti-inflammatory agents. However, their effectiveness as in vivo anti-inflammatory agents was not confirmed (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Biological Activities
- A study by Oliveira et al. (2017) on a new pyrazole derivative, closely related to [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid, investigated its analgesic, anti-inflammatory, and vasorelaxant effects. This research is significant for understanding the pharmacological properties of related tetrazole compounds (Oliveira et al., 2017).
Radiopharmaceutical Applications
- Tetrazoles, including [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, have been synthesized for use in metabolic profiling studies, indicating potential applications in radiopharmaceutical research. This underscores the importance of tetrazole derivatives in drug development and diagnostic research (Maxwell & Tran, 2017).
Anti-inflammatory and Analgesic Properties
- Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives with structures similar to [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid and evaluated their anti-inflammatory and analgesic activities. This research contributes to the understanding of the medicinal potential of tetrazole-based compounds (Khalifa & Abdelbaky, 2008).
Luminescent Materials
- Shen et al. (2016) explored the use of bifunctional tetrazolecarboxylate ligands, including derivatives similar to [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid, in the formation of lanthanum complexes. These complexes demonstrated potential as materials for optical applications due to their luminescent properties (Shen et al., 2016).
Corrosion Inhibition
- Tetrazole derivatives have been studied for their potential as corrosion inhibitors in chloride solutions, highlighting another application area for compounds like [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid (Zucchi, Trabanelli, & Fonsati, 1996).
Pharmaceutical Development
- Research into the polymorphism of certain pharmaceutical compounds, including those structurally similar to [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid, is essential for drug development, as shown by Katrincic et al. (2009). This study highlights the importance of solid-state characterization in selecting suitable polymorphs for pharmaceutical applications (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the reaction of 2-fluorobenzoyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIZTMVCWOYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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